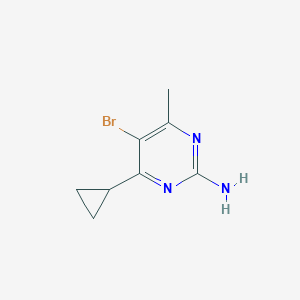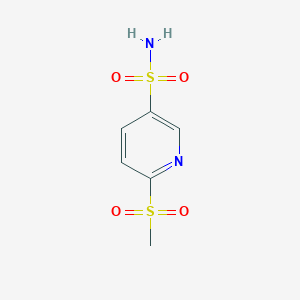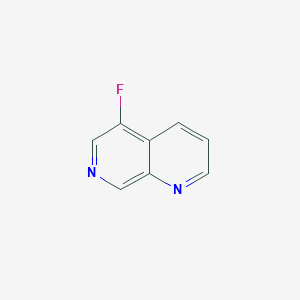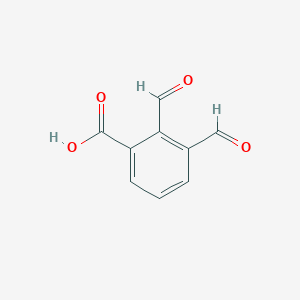![molecular formula C11H9BrF2O2 B13058273 5-[1-(Bromomethyl)cyclopropyl]-2,2-difluoro-2H-1,3-benzodioxole](/img/structure/B13058273.png)
5-[1-(Bromomethyl)cyclopropyl]-2,2-difluoro-2H-1,3-benzodioxole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[1-(Bromomethyl)cyclopropyl]-2,2-difluoro-2H-1,3-benzodioxole is a complex organic compound characterized by the presence of a bromomethyl group attached to a cyclopropyl ring, which is further connected to a difluorobenzodioxole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(Bromomethyl)cyclopropyl]-2,2-difluoro-2H-1,3-benzodioxole typically involves multiple steps. One common approach is the bromination of cyclopropylmethyl ketones or aldehydes using bromine or copper(II) bromide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, including the use of scalable and efficient reaction conditions, would apply. This might involve the use of continuous flow reactors and optimized catalytic systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-[1-(Bromomethyl)cyclopropyl]-2,2-difluoro-2H-1,3-benzodioxole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and boronic acids are typically used.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while Suzuki-Miyaura coupling would result in the formation of a new biaryl compound .
科学的研究の応用
5-[1-(Bromomethyl)cyclopropyl]-2,2-difluoro-2H-1,3-benzodioxole has several applications in scientific research:
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and mechanisms.
Medicine: It may be explored for its potential therapeutic properties, although specific applications would require further research.
Industry: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-[1-(Bromomethyl)cyclopropyl]-2,2-difluoro-2H-1,3-benzodioxole involves its interaction with molecular targets through its reactive bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The difluorobenzodioxole moiety may also contribute to the compound’s overall reactivity and stability.
類似化合物との比較
Similar Compounds
Cyclopropylmethyl Bromide: Similar in structure but lacks the difluorobenzodioxole moiety.
Difluorobenzodioxole Derivatives: Compounds with similar aromatic structures but different substituents on the cyclopropyl ring.
Uniqueness
5-[1-(Bromomethyl)cyclopropyl]-2,2-difluoro-2H-1,3-benzodioxole is unique due to the combination of its bromomethyl cyclopropyl group and difluorobenzodioxole moiety.
特性
分子式 |
C11H9BrF2O2 |
|---|---|
分子量 |
291.09 g/mol |
IUPAC名 |
5-[1-(bromomethyl)cyclopropyl]-2,2-difluoro-1,3-benzodioxole |
InChI |
InChI=1S/C11H9BrF2O2/c12-6-10(3-4-10)7-1-2-8-9(5-7)16-11(13,14)15-8/h1-2,5H,3-4,6H2 |
InChIキー |
RWTRCAHHFWLGRX-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CBr)C2=CC3=C(C=C2)OC(O3)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[2-Imino-2-(1,3-thiazol-2-yl)ethyl] 4-methoxybenzoate](/img/structure/B13058251.png)


![7-Benzyl 2-(tert-butyl) 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate](/img/structure/B13058271.png)
![Methyl (S)-1'-(3-methoxypropyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13058275.png)



